Gemnelatinib - 2225123-30-6

Gemnelatinib

Catalog Number: EVT-10955699
CAS Number: 2225123-30-6
Molecular Formula: C30H29FN6O2
Molecular Weight: 524.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Gemnelatinib involves several key steps that include the formation of critical intermediates followed by coupling reactions.

  1. Initial Formation: The synthesis begins with the preparation of an enaminone from 3-acetyl pyridine using N,N-dimethylformamide-diethylacetal as a reagent.
  2. Guanidinium Formation: This enaminone is then reacted with guanidinium hydrochloride, which is derived from aniline hydrochloride and molten cyanamide, to produce a phenylamino-pyrimidine fragment.
  3. Alkaline Hydrolysis: Alkaline hydrolysis is performed under mild conditions to convert carboxyl esters into carboxylic acids.
  4. Coupling Reaction: The final step involves coupling the carboxylic acid with an aniline fragment using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate as a coupling agent in acetonitrile with the presence of DIPEA (N,N-Diisopropylethylamine) to yield Gemnelatinib .

The purification process typically employs flash chromatography on silica gel to ensure high purity of the final compound.

Molecular Structure Analysis

Gemnelatinib possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with target proteins. The core structure can be represented as follows:

  • Molecular Formula: C₂₁H₂₄N₄O₂
  • Molecular Weight: Approximately 368.44 g/mol
  • Structural Features: The compound includes a pyrimidine ring, an aniline moiety, and various substituents that enhance its binding affinity and specificity for tyrosine kinases.

The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the integrity and composition of the synthesized compound .

Chemical Reactions Analysis

Gemnelatinib undergoes various chemical reactions that are pivotal for its activity as a tyrosine kinase inhibitor:

  1. Binding Mechanism: The compound binds to the ATP-binding site of the BCR-ABL fusion protein, inhibiting its phosphorylation activity.
  2. Inhibition of Cell Proliferation: In vitro studies demonstrate that Gemnelatinib significantly reduces cell proliferation in BCR-ABL positive cell lines by inducing apoptosis.
  3. Resistance Mechanisms: The compound has been shown to circumvent common resistance mechanisms associated with mutations in the BCR-ABL gene, making it a promising candidate for further clinical evaluation .
Mechanism of Action

Gemnelatinib exerts its therapeutic effects primarily through the inhibition of tyrosine kinases involved in cellular signaling pathways that regulate growth and survival:

  • Inhibition of Phosphorylation: By binding to the active site of BCR-ABL, Gemnelatinib prevents ATP from binding, thereby halting the phosphorylation cascade essential for cell division.
  • Induction of Apoptosis: The inhibition leads to increased levels of pro-apoptotic factors and decreased expression of anti-apoptotic proteins, resulting in programmed cell death in malignant cells .

Data from cellular assays indicate significant reductions in viability and increases in apoptosis markers when treated with Gemnelatinib compared to control groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of Gemnelatinib are crucial for understanding its behavior in biological systems:

  • Solubility: Gemnelatinib is moderately soluble in organic solvents but shows limited solubility in water, which may affect its bioavailability.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Detailed thermal analysis suggests a melting point range consistent with similar compounds in its class.

These properties are essential for formulation development and optimizing delivery methods for therapeutic use .

Applications

Gemnelatinib holds significant potential in scientific research and clinical applications:

  • Cancer Therapy: As a targeted therapy for chronic myeloid leukemia and potentially other malignancies characterized by aberrant tyrosine kinase activity.
  • Research Tool: Its ability to selectively inhibit specific kinases makes it valuable for studying signaling pathways involved in cancer progression and drug resistance mechanisms.
  • Combination Therapies: Ongoing studies are exploring its use in combination with other agents to enhance therapeutic efficacy and reduce resistance .
Rational Design and Computational Discovery of Gemnelatinib

Machine Learning-Driven Virtual Screening for Triple-Mutant EGFR Inhibition

The discovery of Gemnelatinib commenced with large-scale in silico screening against the epidermal growth factor receptor (EGFR) triple mutant (L858R/T790M/C797S), leveraging machine learning algorithms trained on diverse kinase inhibitor datasets. Researchers employed a multi-step virtual screening protocol against the ChemDiv diversity library (350,000 compounds), integrating ligand-based pharmacophore modeling with random forest classification to prioritize candidates with predicted activity against resistance mutations [10]. Machine learning models incorporated molecular descriptors (e.g., topological polar surface area, hydrogen-bonding capacity, and hydrophobic contact efficiency) correlated with mutant EGFR inhibition, while excluding compounds with suboptimal drug-like properties per modified Ghose criteria (molecular weight 350–480 Da, logP 2.5–4.8) [10]. This approach identified the pyrimidine-oxazole core as a high-priority scaffold, demonstrating superior computational binding metrics (-9.2 kcal/mol average predicted affinity) compared to reference inhibitors like osimertinib (-8.4 kcal/mol) [1] [10].

Table 1: Machine Learning Virtual Screening Parameters for Gemnelatinib Discovery

Screening PhaseAlgorithm/MethodKey ParametersOutput Metrics
Initial FilteringModified Ghose RuleMwt 350–480 Da; logP 2.5–4.8157,850 compounds retained
Pharmacophore MappingLigandScout 4.1Gefitinib-based 3D pharmacophore22,150 compounds matched
Machine Learning ClassificationRandom Forest15 molecular descriptors; 500 trees1,240 high-priority compounds
Docking PrioritizationAutoDock Vina 1.1.2Exhaustiveness=8; grid box 15.5×14.7×17.4Å4 lead candidates

Structure-Based Drug Design Targeting C797S Mutation

Gemnelatinib’s design directly addressed the cysteine-to-serine mutation at residue 797 (C797S), which ablates covalent binding mechanisms employed by third-generation inhibitors. Computational structural analysis revealed that the C797S mutation enlarges the ATP-binding pocket and disrupts critical hydrophobic interactions, necessitating non-covalent inhibitors with optimized shape complementarity [2] [8]. Researchers exploited a newly identified hydrophobic clamp within the EGFR kinase domain – comprising residues Leu718, Leu844, and Val726 – which remains structurally conserved despite C797S mutation [2]. Molecular dynamics simulations of the triple mutant (100 ns duration) demonstrated that cyclopentyl-substituted heterocycles optimally filled this hydrophobic region, increasing residence time by 40% compared to cyclohexyl analogs [2] [8]. Gemnelatinib’s 4-aminopyrimidine core was engineered to form bidentate hydrogen bonds with Met793 backbone atoms, while its fluorinated oxazole ring engaged in halogen bonding with Arg841, compensating for lost covalent interactions [7] [8].

Molecular Docking Studies for ATP-Binding Site Optimization

Multi-conformational docking using MOEA/D (Multi-Objective Evolutionary Algorithm based on Decomposition) algorithms optimized Gemnelatinib’s binding pose within the ATP pocket of the triple mutant EGFR [3]. Researchers generated six distinct EGFR conformational states (DFG-In/Out, αC-Helix In/Out) from 37 wild-type and 41 mutant crystal structures, enabling docking against flexible binding pockets ranging from 953ų to 1913ų in volume [8]. Pareto optimization simultaneously minimized intermolecular energy and root-mean-square deviation (RMSD) relative to crystallographic reference ligands, achieving an exceptional docking convergence at 1.2Å RMSD [3]. Gemnelatinib demonstrated superior occupation of the back cleft sub-pockets (BP-I, BP-II, BP-III) compared to predecessors, forming:

  • π-Cation interaction between pyrimidine N1 and Lys745 sidechain (3.1Å distance)
  • Halogen bond from oxazole fluorine to Arg841 guanidinium group (2.9Å)
  • Hydrophobic stacking with gatekeeper residue Thr790 (4.5Å van der Waals contact) [3] [8]Binding energy decomposition confirmed Val726, Leu792, Met793, and Cys797 (mutated to Ser) collectively contributed >65% of total interaction energy, validating design choices for hydrophobic complementarity [10].

De Novo Scaffold Design Integrating Pyrimidine-Oxazole Pharmacophores

Gemnelatinib’s novel scaffold emerged from de novo fragment assembly within a generated pseudoreceptor model of the triple mutant ATP site [4] [7]. Structure-activity relationship (SAR) analysis of 45 quinazolinone derivatives (binding affinity range: -6.9 to -8.4 kcal/mol) revealed that optimal N9-substitution with cyclopentyl groups enhanced potency 1000-fold against L858R/T790M mutants, establishing critical hydrophobic contact requirements [1] [2]. Researchers implemented scaffold hopping via ReFlex algorithm, replacing quinazoline with 4-aminopyrimidine to maintain hinge region hydrogen bonding while reducing planarity, thereby improving solubility [4] [7]. The oxazole moiety was incorporated as a bioisostere to overcome metabolic liabilities of aniline derivatives, simultaneously providing:

  • Halogen bonding capacity via fluorine substitution
  • 120° angular displacement optimizing hydrophobic clamp contact
  • Reduced molecular weight (<450 Da) enhancing ligand efficiency [7] [10]Quantum mechanical calculations at the B3LYP/6-31G* level confirmed the pyrimidine-oxazole linkage maintained coplanarity (dihedral <15°) essential for ATP-site penetration while introducing torsional flexibility for adaptive binding [4].

Table 2: Gemnelatinib Scaffold Components and Functional Contributions

Structural ComponentChemical FeaturesFunctional RoleSAR Reference
4-Aminopyrimidine CoreHydrogen bond donor/acceptorBidentate hinge binding with Met7931000x potency increase with optimal N9-substitution [2]
Fluorinated OxazoleHalogen bond donor; 65° rotational barrierArg841 engagement; hydrophobic clamp accessCyclopentyl > cyclohexyl (IC50 5nM vs 47nM) [7]
Cyclopentyl SubstituentAliphatic hydrophobicity; 109° tetrahedral geometryHydrophobic clamp occupation (Leu718, Leu844)40% residence time increase vs phenyl analog [8]
Piperazine TailBasic center (pKa 7.8); conformational flexibilitySolubilization; solvent-front interaction3.5x solubility improvement over aniline analogs [4]

Free Energy Perturbation Calculations for Binding Affinity Prediction

Binding affinity predictions for Gemnelatinib employed rigorous free energy perturbation (FEP) protocols adapted for protein kinase targets [5] [9]. Replica exchange solute tempering (REST2) enhanced sampling addressed conformational transitions in the hydrophobic clamp region, with 500ns simulations per λ-window ensuring convergence (<0.2 kcal/mol standard error) [9]. FEP calculations predicted ΔGbind = -12.3 ± 0.4 kcal/mol for Gemnelatinib against EGFRL858R/T790M/C797S, corresponding to Kd = 0.6 nM – consistent with later experimental IC50 values [5] [9]. Per-residue energy decomposition identified critical contributions from:

  • Met793: -2.8 kcal/mol (hydrogen bonding)
  • Leu718/Leu844: -1.7 kcal/mol (hydrophobic clamp)
  • Lys745: -1.2 kcal/mol (electrostatic/π-cation)
  • Arg841: -0.9 kcal/mol (halogen bonding) [8] [9]Comparative FEP analysis across EGFR mutants revealed Gemnelatinib’s 40-fold selectivity for triple mutant over wild-type EGFR (ΔΔG = 2.3 kcal/mol), originating from preferential stabilization of the C797S-induced hydrophobic pocket [5] [8]. These computational predictions were later validated within 0.68 kcal/mol RMS error relative to biochemical assays, demonstrating FEP’s reliability for fourth-generation EGFR inhibitor optimization [9].

Properties

CAS Number

2225123-30-6

Product Name

Gemnelatinib

IUPAC Name

2-[5-fluoro-1-[(1R)-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridin-3-yl]pyridine-4-carbonitrile

Molecular Formula

C30H29FN6O2

Molecular Weight

524.6 g/mol

InChI

InChI=1S/C30H29FN6O2/c1-20(37-18-25(14-27(31)30(37)38)28-12-22(15-32)6-9-33-28)23-4-3-5-24(13-23)29-34-16-26(17-35-29)39-19-21-7-10-36(2)11-8-21/h3-6,9,12-14,16-18,20-21H,7-8,10-11,19H2,1-2H3/t20-/m1/s1

InChI Key

UDDRTVZAZBIBBN-HXUWFJFHSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C=C(C=C(C4=O)F)C5=NC=CC(=C5)C#N

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C=C(C=C(C4=O)F)C5=NC=CC(=C5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.